methyl N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycinate
Description
Methyl N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycinate is a sulfonamide-glycinate hybrid compound characterized by a benzyloxy-substituted phenyl ring and a methylsulfonyl group attached to the glycine backbone. This structure confers unique physicochemical properties, including moderate polarity due to the benzyloxy group and enhanced stability from the sulfonamide moiety.
Properties
IUPAC Name |
methyl 2-(N-methylsulfonyl-4-phenylmethoxyanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-22-17(19)12-18(24(2,20)21)15-8-10-16(11-9-15)23-13-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQMNNFRCZIJBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC=C(C=C1)OCC2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycinate typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of 4-(benzyloxy)phenylamine through the reaction of 4-aminophenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Sulfonylation: The next step is the introduction of the methylsulfonyl group. This is achieved by reacting the benzyloxyphenyl intermediate with methylsulfonyl chloride in the presence of a base like triethylamine.
Glycinate Formation: Finally, the sulfonylated intermediate is reacted with methyl chloroacetate in the presence of a base to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycinate can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s core structure is shared with several derivatives, differing primarily in aryl substituents and sulfonamide groups. Key analogs include:
Table 1: Structural Comparison of Glycinate Derivatives
Key Observations :
- Electron-Donating vs. Methoxy groups (e.g., 2,4-dimethoxyphenyl in ) further increase polarity but may reduce membrane permeability .
- Complex Derivatives : HSP1604 () and GSK4112 () feature extended substituent chains, enabling high-affinity interactions with nuclear receptors like ERRα, a target in cancer therapy.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
Biological Activity
Methyl N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycinate (CAS No. 831212-45-4) is a synthetic compound characterized by its unique structural features, including a benzyloxy group and a methylsulfonyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C17H19NO5S
- Molecular Weight : 349.4 g/mol
- Structural Features :
- Benzyloxy group: Enhances hydrophobic interactions.
- Methylsulfonyl group: Capable of forming hydrogen bonds, influencing enzyme activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the sulfonyl group can engage in hydrogen bonding with amino acid residues, modulating enzyme and receptor activities.
Biological Activity Overview
Research indicates that this compound exhibits several key biological activities:
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Antimicrobial Properties : It has shown potential antibacterial activity against various strains, indicating its utility in developing antimicrobial agents.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduces inflammation markers in vitro |
Case Study: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that suggests efficacy comparable to known antibiotics.
Case Study: Enzyme Interaction
Another research effort focused on the interaction of this compound with specific enzymes involved in drug metabolism. The results showed that this compound could inhibit cytochrome P450 enzymes, which are crucial for drug metabolism, leading to potential implications in pharmacokinetics and drug-drug interactions.
Comparison with Similar Compounds
This compound can be compared with similar compounds such as methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)glycinate. While both share the methylsulfonyl group, the presence of the benzyloxy group in the former enhances its hydrophobic interactions and potentially its biological activity.
Table 2: Comparison of Structural Analogues
| Compound Name | Unique Features | Potential Applications |
|---|---|---|
| This compound | Benzyloxy group enhances binding | Antimicrobial, anti-inflammatory |
| Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)glycinate | Methoxy group less hydrophobic | Limited biological activity |
Q & A
Q. Can this compound synergize with existing chemotherapeutics?
- Methodological Answer :
- Combination Index (CI) : Use the Chou-Talalay method in vitro. For example, combine with paclitaxel and calculate CI values (CI < 1 indicates synergy) .
- In Vivo Validation : Co-administer with standard-of-care agents in xenograft models and assess tumor regression vs. monotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
